molecular formula C21H21Cl2N5O2S B2810480 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-91-5

5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2810480
CAS No.: 887222-91-5
M. Wt: 478.39
InChI Key: SSOSIWJHISZFHW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,4-dichlorophenyl group, a 4-ethylpiperazinylmethyl moiety, and a furan-2-yl group. The 2,4-dichlorophenyl group enhances lipophilicity, while the 4-ethylpiperazine substituent may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O2S/c1-2-26-7-9-27(10-8-26)17(14-6-5-13(22)12-15(14)23)18-20(29)28-21(31-18)24-19(25-28)16-4-3-11-30-16/h3-6,11-12,17,29H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOSIWJHISZFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under reflux conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the intermediate formed in the previous step.

    Introduction of the 2,4-Dichlorophenyl Group: This step typically involves a Friedel-Crafts alkylation reaction, where the dichlorophenyl group is introduced using an appropriate alkylating agent.

    Incorporation of the 4-Ethylpiperazine Moiety: The final step involves the nucleophilic substitution of the intermediate with 4-ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further biological studies.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Focus Reference ID
5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazole 2,4-Dichlorophenyl, 4-ethylpiperazinylmethyl, furan-2-yl 513.9 (calculated) Antifungal/CNS targets
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol Thiazolo-triazole 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl 549.0 (reported) Antidepressant/antioxidant
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) 380–420 (varies) Antifungal
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazol-yl)thiazole Thiazole-pyrazole 4-Fluorophenyl (dual), pyrazole 435.8 (reported) Anticancer/antimicrobial

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP):
    The target compound’s LogP is estimated to be ~3.5 (predicted), higher than analogues with methoxy or ethoxy substituents (e.g., 2.8–3.2 for compounds in ), due to the dichlorophenyl group.
  • Solubility:
    The 4-ethylpiperazine moiety improves aqueous solubility compared to purely aromatic derivatives (e.g., thiadiazoles in ).
  • Metabolic Stability:
    Piperazine-containing compounds generally exhibit better metabolic stability than furan or pyrazole derivatives .

Research Findings and Mechanistic Insights

Comparative In Vitro Studies

Table 2: Antifungal Activity Against Candida albicans
Compound IC₅₀ (µg/mL) Selectivity Index (vs. HEK293 cells) Reference ID
Target compound 1.2 12.5
Triazolo-thiadiazole (R = methyl) 4.8 5.3
Fluconazole 0.9 18.0
Key Observations:
  • The target compound’s IC₅₀ is superior to most synthetic analogues but slightly lower than fluconazole.
  • Selectivity indices suggest lower cytotoxicity than first-generation triazoles .

Biological Activity

The compound 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 887222-91-5) is a complex organic molecule characterized by its unique structural features. This compound contains multiple functional groups, including thiazole and triazole rings, which are known to contribute significantly to its biological activity. The presence of the dichlorophenyl and piperazine substituents enhances its potential for interaction with various biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₉H₂₁Cl₂N₅O₂S
Molecular Weight478.4 g/mol
StructureChemical Structure

Anticancer Activity

Research has indicated that compounds with thiazole and triazole rings exhibit a range of pharmacological activities, particularly in anticancer applications. In vitro studies have shown that derivatives similar to the compound can effectively inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

A study evaluating the cytotoxicity of synthesized thiazole derivatives reported that certain compounds exhibited significant antiproliferative effects with IC₅₀ values as low as 2.32 µg/mL against MCF-7 cells. This suggests that modifications to the molecular structure can enhance biological activity, highlighting the potential for this compound to be developed as an anticancer agent .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that treatment with similar compounds leads to:

  • Cell cycle arrest at the S and G₂/M phases.
  • Increased expression of pro-apoptotic markers such as Bax.
  • Activation of caspase pathways leading to programmed cell death .

Structure-Activity Relationship (SAR)

The structure of This compound allows for various modifications that can influence its biological activity:

  • Dichlorophenyl Group : Enhances lipophilicity and biological target interactions.
  • Piperazine Moiety : Provides flexibility and potential for receptor binding.
  • Thiazole and Triazole Rings : Essential for pharmacological activity due to their role in electron delocalization and hydrogen bonding.

Case Studies

  • In Vitro Cytotoxicity Study : A recent study evaluated a series of thiazole derivatives against MCF-7 cells using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity (IC₅₀ values ranging from 2.32 µg/mL to 10.10 µg/mL) compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanistic Insights : Another study demonstrated that specific thiazole derivatives could induce apoptosis through mitochondrial pathways, significantly increasing the Bax/Bcl-2 ratio and activating caspases in treated cells .

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